molecular formula C10H11BrO2S B13650329 1-(2-Bromophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one

1-(2-Bromophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one

Cat. No.: B13650329
M. Wt: 275.16 g/mol
InChI Key: KOZYGMCDEGAGIO-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one is an organic compound that features a bromophenyl group and a hydroxyethylthio group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromobenzaldehyde and 2-mercaptoethanol.

    Formation of Intermediate: The 2-bromobenzaldehyde undergoes a nucleophilic addition reaction with 2-mercaptoethanol to form an intermediate.

    Oxidation: The intermediate is then oxidized to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one depends on its specific application:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: The compound could modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one: Similar structure with a chlorine atom instead of bromine.

    1-(2-Bromophenyl)-2-((2-methoxyethyl)thio)ethan-1-one: Similar structure with a methoxyethylthio group instead of hydroxyethylthio.

Uniqueness

1-(2-Bromophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one is unique due to the presence of both a bromophenyl group and a hydroxyethylthio group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H11BrO2S

Molecular Weight

275.16 g/mol

IUPAC Name

1-(2-bromophenyl)-2-(2-hydroxyethylsulfanyl)ethanone

InChI

InChI=1S/C10H11BrO2S/c11-9-4-2-1-3-8(9)10(13)7-14-6-5-12/h1-4,12H,5-7H2

InChI Key

KOZYGMCDEGAGIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CSCCO)Br

Origin of Product

United States

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